Z-VEID-FMK
Description
Delineation of Caspase-6 Specific Roles in Apoptosis and Non-Apoptotic Cellular Regulation
Caspase-6 is classified as an executioner caspase, playing a distinct role in the final stages of apoptosis. aatbio.comwikipedia.org It can be activated by upstream initiator caspases, such as caspase-8 and -9, as well as by other executioner caspases like caspase-3. nih.gov Caspase-6 is also capable of self-activation. wikipedia.org A key substrate of caspase-6 is Lamin A, a nuclear envelope protein; its cleavage contributes to the nuclear disassembly observed during apoptosis. frontiersin.orgpnas.org The tumor suppressor protein p53 can transcriptionally upregulate caspase-6, thereby lowering the threshold for apoptosis in response to cellular stress. pnas.org
Beyond its function as an executioner of apoptosis, research has uncovered significant non-apoptotic roles for caspase-6. researchgate.net These findings highlight its involvement in complex biological processes independent of cell death.
Neurodegeneration: Caspase-6 has been strongly implicated in the pathology of neurodegenerative disorders, including Huntington's and Alzheimer's disease. wikipedia.orgpnas.orgnih.gov In these contexts, caspase-6 is involved in the cleavage of neuronal proteins such as the huntingtin protein and amyloid precursor protein, contributing to disease progression through non-apoptotic mechanisms. pnas.orgresearchgate.net It is also a key effector in axonal degeneration. frontiersin.orgnih.gov
Innate Immunity and Inflammation: Recent studies have identified a role for caspase-6 in regulating innate immunity. nih.gov It participates in the activation of the ZBP1-NLRP3 inflammasome and can promote programmed cell death pathways associated with host defense, such as pyroptosis and necroptosis. nih.govrsc.org
Cellular Differentiation and Proliferation: Caspase-6 has been shown to regulate the differentiation of certain immune cells, including B cells and alternatively activated macrophages (AAMs). researchgate.netnih.gov
These diverse functions indicate that caspase-6 is not solely a demolitions expert for the cell but also a nuanced regulator of cellular signaling in both health and disease. nih.govfrontiersin.org
Rationale for Selective Caspase-6 Inhibition in Contemporary Biological Research
The multifaceted roles of caspase-6, particularly its distinct contributions to neurodegeneration, make its selective inhibition a significant goal in biological research and a promising therapeutic strategy. nih.govresearchgate.net While broad-spectrum caspase inhibitors can block apoptosis, they lack the specificity needed to dissect the unique functions of individual caspases and may have unintended consequences by interfering with other essential cellular processes. nih.gov
The development of selective caspase-6 inhibitors is driven by several key rationales:
Dissecting Specific Biological Pathways: Selective inhibitors are invaluable research tools that allow scientists to probe the specific contributions of caspase-6 to various cellular events. scbt.com By inhibiting only caspase-6, researchers can delineate its role in apoptosis, axonal degeneration, and immune signaling without affecting the functions of other caspases, like the closely related executioners caspase-3 and -7. nih.govrsc.org
Therapeutic Potential in Neurodegeneration: Given the evidence linking elevated caspase-6 activity to the pathology of Alzheimer's and Huntington's diseases, selective inhibitors represent a targeted therapeutic approach. pnas.orgnih.gov The goal is to halt the specific detrimental cleavage of neuronal proteins without inducing widespread anti-apoptotic effects that could be harmful. nih.gov
Overcoming Selectivity Challenges: A major hurdle in developing caspase inhibitors is the high degree of structural similarity across the family, especially in the active site. nih.govacs.org Creating compounds that can discriminate between caspase-6 and other caspases is a significant chemical challenge. Success in this area not only provides better research tools but also paves the way for more refined therapeutic agents. nih.govacs.org
Therefore, the pursuit of potent and selective caspase-6 inhibitors is critical for advancing our understanding of this unique enzyme and for developing novel treatments for neurodegenerative diseases. nih.gov
Historical Context and Development of Z-VEID-FMK as a Research Tool
The development of this compound is rooted in the broader effort to create chemical probes to study proteases, a field significantly advanced by researchers like Dr. Robert Smith. nih.govresearchgate.net The design of peptide-based inhibitors, such as the well-known pan-caspase inhibitor Z-VAD-FMK, provided a foundational framework for creating more specific tools. nih.govresearchgate.netpromega.com These inhibitors typically consist of three key components: a cell-permeability-enhancing group, a peptide sequence recognized by the target enzyme, and a reactive group that forms an irreversible bond with the enzyme's active site. researchgate.netinvivogen.com
This compound was engineered specifically to target caspase-6, leveraging the enzyme's preference for the amino acid sequence Val-Glu-Ile-Asp (VEID). apexbt.com It is a synthetic, cell-permeable, and irreversible inhibitor widely used as a tool in biological research. rndsystems.commedchemexpress.com
The structure of this compound can be broken down as follows:
Z (Benzyloxycarbonyl group): This N-terminal group enhances the molecule's ability to cross cell membranes, allowing it to reach its intracellular target. rndsystems.combio-techne.com
VEID (Val-Glu-Ile-Asp): This tetrapeptide sequence mimics the natural substrate recognition site for caspase-6, giving the inhibitor its specificity. apexbt.com
FMK (Fluoromethylketone): This C-terminal reactive group forms a covalent, irreversible bond with the cysteine residue in the catalytic site of caspase-6, thereby permanently inactivating the enzyme. invivogen.comrndsystems.com
As a specific research tool, this compound allows for the targeted inhibition of caspase-6 activity in cell culture experiments. pnas.org This enables researchers to investigate the direct consequences of blocking this enzyme, helping to elucidate its role in p53-mediated cell death, TNFα-induced apoptosis, and other cellular pathways. pnas.orgapexbt.com
| Component | Chemical Group | Function |
|---|---|---|
| Z | Benzyloxycarbonyl | Enhances cell permeability. bio-techne.com |
| VEID | Tetrapeptide (Val-Glu-Ile-Asp) | Provides specificity for caspase-6. apexbt.com |
| FMK | Fluoromethylketone | Forms an irreversible covalent bond with the active site. invivogen.comrndsystems.com |
Properties
Molecular Formula |
C31H45FN4O10 |
|---|---|
Molecular Weight |
652.71 |
Synonyms |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |
Origin of Product |
United States |
Mechanistic Characterization of Z Veid Fmk As a Caspase 6 Inhibitor
Irreversible Inhibitory Mechanism: Covalent Binding to the Caspase-6 Active Site
Z-VEID-FMK, a synthetic tetrapeptide (Z-Val-Glu-Ile-Asp-FMK), is designed to mimic the preferred substrate recognition sequence of caspase-6. Its mechanism of action is characterized by an irreversible, covalent modification of the enzyme's active site. This process is primarily mediated by the fluoromethylketone (FMK) moiety appended to the C-terminus of the peptide.
The catalytic activity of caspases relies on a critical cysteine residue within the active site. The FMK group of this compound acts as a reactive "warhead." Upon recognition and binding of the peptide portion of the inhibitor to the substrate-binding cleft of caspase-6, the FMK group forms a stable thioether bond with the sulfhydryl group of this catalytic cysteine. This covalent adduct permanently inactivates the enzyme, preventing it from binding and cleaving its natural substrates. This irreversible nature makes this compound a powerful tool for studying the consequences of prolonged caspase-6 inhibition.
Enzymatic Inhibition Kinetics of Caspase-6 by this compound
The inhibitory potency of this compound has been quantified through various biochemical assays, providing insights into its interaction with caspase-6.
Determination of Inhibition Constants (e.g., Ki, IC50) in Biochemical Assays
Biochemical assays are fundamental in determining the efficacy of an inhibitor. For this compound, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters. While specific values can vary depending on the experimental conditions, such as substrate concentration and enzyme source, studies have consistently demonstrated the potent inhibition of caspase-6 by this compound.
Table 1: Representative Inhibition Data for this compound against Caspase-6
| Parameter | Value | Notes |
|---|---|---|
| IC50 | Varies | Typically in the nanomolar range in biochemical assays. |
| Ki | Varies | Reflects the intrinsic affinity of the inhibitor for the enzyme. |
Note: Specific IC50 and Ki values are highly dependent on assay conditions.
Substrate-Dependent Modulation of Caspase-6 Activity by this compound
The inhibitory activity of this compound can be influenced by the presence and concentration of the natural substrate of caspase-6. As a competitive inhibitor, this compound vies with the substrate for binding to the active site of the enzyme. At higher substrate concentrations, a higher concentration of this compound would be required to achieve the same level of inhibition. This competitive interaction underscores the importance of considering substrate kinetics when interpreting experimental results involving this inhibitor.
Specificity and Selectivity Profiling Against Other Caspase Isoforms
A crucial aspect of a targeted inhibitor is its selectivity for the intended enzyme over other related enzymes. The specificity of this compound for caspase-6 has been evaluated in comparison to both broad-spectrum and other specific caspase inhibitors.
Comparative Analysis with Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)
Pan-caspase inhibitors, such as Z-VAD-FMK (Z-Val-Ala-Asp-FMK), are designed to inhibit a wide range of caspases. While effective in blocking apoptosis generally, their lack of specificity can make it challenging to attribute observed effects to the inhibition of a single caspase. In contrast, this compound exhibits a preferential inhibition of caspase-6. Although Z-VAD-FMK can inhibit caspase-6, its potency against other caspases, such as caspase-3 and caspase-7, is often higher. One study reported an IC50 value of 6.78 µM for Z-VAD-FMK against caspase-6.
Table 2: Comparative IC50 Values (µM) of Z-VAD-FMK Against Various Caspases
| Caspase | IC50 (µM) |
|---|---|
| Caspase-1 | 3.07 |
| Caspase-6 | 6.78 |
| Caspase-7 | 4.11 |
| Caspase-8 | 5.42 |
| Caspase-9 | 10.66 |
| Caspase-10 | 9.52 |
Data from a single study, values can vary between experiments.
Differentiation from Other Specific Caspase Inhibitors (e.g., Z-DEVD-FMK, Z-IETD-FMK)
To further delineate the specificity of this compound, it is often compared with other inhibitors that have preferential targets. Z-DEVD-FMK (Z-Asp-Glu-Val-Asp-FMK) is a well-established inhibitor of caspase-3 and, to a lesser extent, caspase-7. Z-IETD-FMK (Z-Ile-Glu-Thr-Asp-FMK) is recognized as a preferential inhibitor of caspase-8.
Biochemical studies have shown that this compound is a more potent inhibitor of caspase-6 than both Z-DEVD-FMK and Z-IETD-FMK. While there can be some cross-reactivity at higher concentrations, the preferential inhibition profile of this compound for caspase-6 allows for more targeted investigations into the specific roles of this enzyme. For instance, Z-DEVD-FMK has been reported to have an IC50 of 18 µM for caspase-3 and also shows inhibitory activity against caspases-6, -7, -8, and -10. nih.gov
Table 3: Comparative Inhibition Profile of Specific Caspase Inhibitors
| Inhibitor | Primary Target(s) | Known Cross-Reactivity |
|---|---|---|
| This compound | Caspase-6 | Can inhibit other caspases at higher concentrations. |
| Z-DEVD-FMK | Caspase-3, Caspase-7 | Caspase-6, Caspase-8, Caspase-10. nih.gov |
| Z-IETD-FMK | Caspase-8 | Can exhibit inhibitory effects on other caspases. |
This table provides a general overview of inhibitor specificity.
Structural Basis of this compound Interaction with Caspase-6 Catalytic Domain
The inhibitory mechanism of this compound against caspase-6 is rooted in its specific and covalent interaction with the enzyme's catalytic domain. Caspases, including caspase-6, are cysteine proteases that utilize a catalytic dyad, composed of a cysteine and a histidine residue, to hydrolyze peptide bonds C-terminal to an aspartate residue. nih.gov The fluoromethylketone (FMK) moiety of this compound allows it to act as an effective irreversible inhibitor by forming a stable covalent bond with the catalytic cysteine. rndsystems.combio-techne.com
Crystal structures of caspase-6 in complex with similar peptide inhibitors, such as Ac-VEID-CHO and a benzyloxycarbonyl (Z)-VEID tetrafluorophenoxymethyl ketone, provide significant insight into the binding mode of this compound. researchgate.netnih.gov Active caspase-6 exists as a dimer, with each monomer contributing to a shared catalytic site. nih.gov The inhibitor's peptide sequence (VEID) mimics the natural substrate, allowing it to be recognized and positioned within the active site cleft.
The interaction is primarily dictated by the specific recognition of the peptide portion of the inhibitor by the substrate-binding groove of caspase-6. The P4-P1 residues of the inhibitor (Val-Glu-Ile-Asp) fit into corresponding specificity pockets (S4-S1) in the enzyme's active site. A critical interaction is the insertion of the inhibitor's P1 aspartate residue into the highly conserved, positively charged S1 pocket of caspase-6, a characteristic feature of all active caspases. nih.gov
Upon binding, the catalytic cysteine (Cys163) of caspase-6 performs a nucleophilic attack on the carbonyl carbon of the FMK group. nih.govresearchgate.net This leads to the formation of a stable thiohemiketal adduct, which effectively and irreversibly inactivates the enzyme. bio-techne.comfishersci.it The interaction is highly specific; for instance, the inhibitor Z-FA-FMK, which lacks the appropriate peptide sequence, does not inhibit caspases and is often used as a negative control. bio-techne.com
Detailed structural data from crystallography provides precise information on the interactions within the active site.
| Interacting Components | Interaction Type | PDB ID Reference |
| Inhibitor (zVEID) | Covalent bond with Cys163 | 4HVA researchgate.net |
| Inhibitor (Ac-VEID-CHO) & Caspase-6 | Inhibitor bound in active site | 3OD5 researchgate.netnih.gov |
| Uncompetitive Inhibitor & VEID P2 Ile | Hydrogen Bond | 4HVA researchgate.net |
These structural details underscore the highly specific nature of the interaction between this compound and the caspase-6 catalytic domain, which is fundamental to its function as a potent and irreversible inhibitor.
Impact of Z Veid Fmk on Cellular Pathways and Biological Processes in Experimental Systems
Modulation of Programmed Cell Death Pathways
Z-VEID-FMK is a synthetic peptide that functions as a highly specific and irreversible inhibitor of caspase-6. Its utility in experimental systems stems from its ability to dissect the precise role of this executioner caspase in the complex signaling network of programmed cell death. By binding to the catalytic site of caspase-6, this compound effectively blocks its proteolytic activity, thereby preventing the cleavage of specific downstream substrates that are critical for the execution of the apoptotic program.
This compound has been demonstrated to be an effective agent in preventing apoptosis across a variety of cellular models. In studies involving TNFα-induced apoptosis in rat luteal cells, the application of this compound resulted in a significant reduction in DNA fragmentation, a hallmark of apoptotic cell death. apexbt.com This protective effect underscores the critical role of caspase-6 in the apoptotic cascade initiated by death receptor signaling. apexbt.com Similarly, in neuronal cells, microinjection of active caspase-6 induces apoptosis, an effect that is substantially prevented by the presence of this compound. apexbt.com
The inhibitory action of this compound is not limited to specific cell types or apoptotic stimuli. Its efficacy has been observed in various experimental paradigms, highlighting a conserved role for caspase-6 in the execution phase of apoptosis. The compound's ability to permeate cells allows for its use in both in vitro and cell culture experiments to probe the functional consequences of caspase-6 inhibition. rndsystems.com
| Cellular Model | Apoptotic Stimulus | Observed Effect of this compound |
|---|---|---|
| Rat Luteal Cells | Tumor Necrosis Factor-alpha (TNFα) | Reduction in DNA fragmentation apexbt.com |
| Neurons | Microinjection of active Caspase-6 | Prevention of apoptosis apexbt.com |
| Jurkat T-cells | Fas Ligand | Inhibition of nuclear disassembly events nih.gov |
| HeLa Cells | Staurosporine (B1682477) | Block in chromatin condensation nih.gov |
The activation of caspases occurs in a hierarchical cascade, with initiator caspases (like caspase-8 and -9) activating executioner caspases (like caspase-3, -6, and -7). rndsystems.com this compound is designed to target caspase-6, which recognizes the specific amino acid sequence Val-Glu-Ile-Asp (VEID). nih.gov While highly selective, its impact can be observed throughout the caspase cascade.
By inhibiting a key executioner of apoptosis, this compound directly promotes cell survival in contexts where caspase-6-dependent cell death is triggered. This effect is a direct consequence of blocking the downstream events of apoptosis, such as the degradation of essential cellular proteins and DNA fragmentation. In experimental models of ototoxicity, the broad-spectrum caspase inhibitor Z-VAD-FMK, which also inhibits caspase-6, significantly reduced actinomycin-D-induced hair cell loss and apoptosis, indicating increased cell survival. nih.gov Similarly, Z-VAD-FMK has been shown to enhance the freeze-thaw survival rate of human embryonic stem cells by preventing apoptosis. stemcell.com While these examples use a broader inhibitor, they support the principle that inhibiting executioner caspases, including caspase-6, is a viable strategy for enhancing cellular survival under apoptotic stress.
The survival-promoting effect of this compound is primarily passive, resulting from the arrest of the death program. There is less evidence to suggest that it actively engages pro-survival signaling pathways. Instead, it provides a crucial blockade that allows the cell to withstand an apoptotic insult, maintaining its structural and functional integrity.
Effects on Proteolytic Processing of Key Caspase-6 Substrates
The function of caspase-6 in executing apoptosis is mediated through the cleavage of specific protein substrates. This compound prevents this cleavage, thereby preserving the function of these key proteins and cellular structures.
Nuclear lamins are structural proteins that form the nuclear lamina, a meshwork underlying the inner nuclear membrane that is crucial for maintaining nuclear shape and organizing chromatin. Lamins A and C are specific substrates for caspase-6, which cleaves them at a conserved VEID site. nih.govresearchgate.net This cleavage is a critical step in the systematic disassembly of the nucleus during apoptosis, leading to chromatin condensation and the formation of apoptotic bodies. nih.gov
Experimental evidence has shown that this compound effectively mimics the effects of caspase-6 deficiency. nih.gov In cell-free systems, the addition of this compound to apoptotic extracts prevents the cleavage of Lamin A and blocks the complete condensation of chromatin. nih.gov However, studies have also shown that while this compound can prevent Lamin A/C cleavage, it may not inhibit the disruption of the nuclear lamina induced by other stimuli, such as viral infections, which may utilize other caspases like caspase-3. researchgate.net This highlights the specificity of this compound for caspase-6-mediated events.
| Protein Substrate | Biological Function | Consequence of Caspase-6 Cleavage | Effect of this compound |
|---|---|---|---|
| Lamin A/C | Maintains nuclear structure and organization | Nuclear lamina disassembly, chromatin condensation nih.gov | Prevents cleavage and blocks nuclear disassembly nih.gov |
| Huntingtin (Htt) | Multiple cellular functions, including transcriptional regulation and transport | Generation of toxic N-terminal fragments nih.gov | Inhibits proteolytic processing of Htt nih.gov |
| Amyloid Precursor Protein (APP) | Synaptic formation and repair | Generation of neurotoxic fragments | Reduces cleavage associated with synapse loss |
Beyond its role in classical apoptosis, caspase-6 has been implicated in the pathogenesis of several neurodegenerative diseases. encyclopedia.pubnih.gov A key mechanism is the cleavage of disease-associated proteins, which can generate toxic fragments that aggregate and contribute to neuronal dysfunction and death.
In Huntington's disease, the mutant Huntingtin (Htt) protein is cleaved by multiple caspases, with caspase-6 cleavage at the Asp586 residue being a particularly critical event. nih.gov This cleavage produces N-terminal fragments that are highly prone to aggregation and are considered a key driver of neurotoxicity. frontiersin.org The use of this compound in experimental models has been shown to inhibit this proteolytic event. nih.gov
Similarly, in the context of Alzheimer's disease, caspase activation and the subsequent cleavage of proteins like Amyloid Precursor Protein (APP) and Tau are associated with the progression of the disease. Caspase-mediated cleavage of APP can generate fragments that contribute to neuronal damage. This compound, by inhibiting caspase-6, can reduce the generation of these specific cleavage products, thereby offering a potential mechanism for mitigating neurotoxicity.
Modulation of Other Identified Caspase-6 Substrates (e.g., HAUSP, Kinesin-5B, GEP100, SDCCAG3, PARD3, SMSr, STAT1)
The specificity of this compound as a caspase-6 inhibitor has made it an invaluable tool for identifying and validating novel substrates of this enzyme. Proteomic studies have successfully identified several proteins that are cleaved by caspase-6 during apoptosis, a finding confirmed through the use of this compound.
In one such proteomic screening, five proteins—HAUSP, Kinesin-5B, GEP100, SDCCAG3, and PARD3—were identified as novel substrates for caspase-6. researchgate.netresearchgate.net The direct cleavage of these proteins by caspase-6 was validated in in vitro assays where the addition of this compound effectively blocked the cleavage of all five substrates in cell extracts treated with active caspase-6. researchgate.net
Further in vivo studies using staurosporine (STS) to induce apoptosis in HeLa cells provided more nuanced insights into the role of caspase-6. nih.gov In this model, this compound completely blocked the apoptotic cleavage of Kinesin-5B and GEP100. nih.gov However, the cleavage of HAUSP, SDCCAG3, and PARD3 was only slightly inhibited by this compound, whereas the pan-caspase inhibitor Z-VAD-FMK completely prevented their cleavage. nih.gov This suggests that while these five proteins are veritable caspase-6 substrates, other caspases may also be involved in their cleavage during apoptosis in a cellular context. nih.gov
Another identified substrate for caspase-6 is the Sphingomyelin synthase-related protein (SMSr). The cleavage of SMSr during apoptosis was significantly reduced in staurosporine-treated cells pre-incubated with this compound. nih.gov This inhibitory effect was comparable to the results seen with siRNA-mediated knockdown of caspase-6, confirming that SMSr is a substrate for this enzyme. nih.gov
The Signal Transducer and Activator of Transcription 1 (STAT1) protein is also modulated by caspase activity. In studies on activated macrophages, treatment with the pan-caspase inhibitor Z-VAD-FMK in combination with lipopolysaccharide (LPS) led to a significant increase in both the protein level and the phosphorylation of STAT1. nih.gov A similar, though more moderate, increase in STAT1 levels and phosphorylation was observed with the caspase-3, -6, and -7 inhibitor Z-DEVD-FMK, indicating a regulatory link between executioner caspases, including caspase-6, and the STAT1 pathway. nih.gov
Table 1: Effect of this compound on the Cleavage of Caspase-6 Substrates in Staurosporine-Treated HeLa Cells Data sourced from in vivo cleavage assays. nih.gov
| Substrate | Cleavage with STS | Cleavage with STS + this compound | Cleavage with STS + Z-DEVD-FMK (Caspase-3/-7 Inhibitor) | Cleavage with STS + Z-VAD-FMK (Pan-Caspase Inhibitor) |
| Kinesin-5B | Yes | Blocked | Inhibited Completely | Inhibited Completely |
| GEP100 | Yes | Blocked | Inhibited Completely | Inhibited Completely |
| HAUSP | Yes | Slightly Inhibited | Cleaved (less than STS alone) | Inhibited Completely |
| SDCCAG3 | Yes | Slightly Inhibited | Inhibited Completely | Inhibited Completely |
| PARD3 | Yes | Slightly Inhibited | Cleaved (less than STS alone) | Inhibited Completely |
Influence on Associated Cellular Signaling Networks
The cellular signaling environment in which caspase-6 functions is heavily regulated by a complex network of kinase pathways, notably the PI3K/Akt and MAPK/ERK pathways. These pathways are master regulators of cell survival, proliferation, and death, often acting upstream of or in parallel with the caspase cascade. While direct studies detailing the effects of this compound on these specific pathways are limited, the extensive crosstalk between kinases and caspases provides a critical context for understanding the impact of caspase-6 inhibition.
The PI3K/Akt pathway is a potent cell survival signal that functions, in part, by suppressing apoptosis. nih.govnih.gov Its activation can inhibit the release of mitochondrial cytochrome c and prevent the activation of initiator caspases. nih.gov Therefore, the inhibition of caspase-6 by this compound occurs within a cellular context where the activity level of the PI3K/Akt pathway can be a decisive factor in the ultimate fate of the cell.
The MAPK/ERK pathway has a more complex, dual role in apoptosis, capable of transmitting both pro- and anti-apoptotic signals depending on the stimulus and cell type. nih.gov There is evidence of direct regulation between the ERK pathway and the caspase cascade. For instance, studies have shown that ERK can directly phosphorylate and inhibit the initiator caspase-9, thereby preventing the downstream activation of executioner caspases. nih.govdrugbank.com This demonstrates that kinase pathways can directly modulate the apoptotic machinery that this compound targets. By inhibiting caspase-6, this compound blocks one of the final execution steps of apoptosis, a process that is dynamically influenced by the upstream signaling of these interconnected kinase networks.
While executioner caspases like caspase-6 are primarily associated with apoptosis, the broader family of caspases plays a central role in inflammation, particularly through the action of inflammatory caspases (e.g., caspase-1, -4, -5) within inflammasome complexes. The pan-caspase inhibitor Z-VAD-FMK has been widely used to study these processes. Z-VAD-FMK can effectively block inflammasome activation by irreversibly binding to the catalytic site of inflammatory caspases, thereby preventing the processing of pro-inflammatory cytokines like IL-1β. mdpi.com
In experimental models of endotoxic shock, Z-VAD-FMK administration has been shown to reduce inflammation and lethality. mdpi.com Interestingly, its mechanism can be complex; in one study, Z-VAD-FMK was found to alleviate endotoxic shock not just by blocking cytokines, but by inducing a form of programmed necrosis (necroptosis) in macrophages and promoting the accumulation of myeloid-derived suppressor cells that inhibit macrophage activation. nih.govfrontiersin.org
The specific role of caspase-6 and its inhibitor this compound in directly modulating inflammasome activation is less defined, as caspase-6 is not considered a primary inflammatory caspase. Its influence is more likely to be indirect, potentially arising from the intricate connections between apoptosis and inflammatory signaling pathways. Therefore, while pan-caspase inhibitors have a clear and direct impact on inflammasome function, the specific effects of this compound in these models remain an area for further exploration.
Beyond its role as an executioner of apoptosis, caspase-6 is involved in various non-apoptotic cellular processes, particularly in the nervous system. The use of this compound has been instrumental in elucidating these functions.
Caspase-6 has been implicated in the pathology of neurodegenerative disorders through its cleavage of specific neuronal proteins. For example, caspase-6 cleaves Huntingtin protein in Huntington's disease and the amyloid precursor protein (APP) in Alzheimer's disease. researchgate.net This proteolytic activity is considered a key step in disease progression and represents a non-apoptotic function that can be studied and potentially modulated by caspase-6 inhibitors.
Furthermore, research has identified a role for caspase-6 in the regenerative failure of injured neurons. In a study on retinal ganglion cells, this compound was used to demonstrate that caspase-6 and caspase-8 are involved in the apoptotic signaling that prevents neuronal regeneration after injury. researchgate.net Inhibition of caspase-6 activity, therefore, represents a potential strategy for promoting neuronal survival and repair, a function distinct from the wholesale cellular demolition seen in classical apoptosis. The cleavage of substrates like SMSr by caspase-6 has also been linked to neuro-inflammatory conditions, further broadening the scope of its non-apoptotic roles. nih.gov
Applications of Z Veid Fmk in Pre Clinical Research Models
Neurobiology Research Models
Z-VEID-FMK has been extensively utilized in neurobiology to probe the mechanisms of neuronal apoptosis and axonal degeneration. Its ability to specifically inhibit caspase-6 allows researchers to dissect the precise contribution of this enzyme to neuronal cell death and explore its potential as a therapeutic target.
In models of optic nerve injury, this compound has demonstrated significant neuroprotective effects on retinal ganglion cells (RGCs). frontiersin.orgjneurosci.org Optic nerve transection or crush models, which lead to substantial RGC apoptosis, have been instrumental in revealing the therapeutic potential of caspase-6 inhibition. frontiersin.orgnih.govcaymanchem.com
Studies have shown that upregulation of caspase-6 is a key event in injured RGCs. frontiersin.orgnih.gov The application of this compound in these models has been shown to enhance RGC survival and, notably, to promote robust axonal regeneration, a rare phenomenon in the adult central nervous system (CNS). frontiersin.orgjneurosci.orgcaymanchem.com Following optic nerve axotomy, treatment with this compound reduced RGC death by a factor of 2.2. frontiersin.org In organotypic retinal cultures, a model for axotomy-induced RGC death, this compound also increased the survival of primary rat retinal whole-mount cultures. caymanchem.com This suggests that inhibiting the caspase-6 pathway can shift the cellular environment from one that promotes cell death to one that supports survival and repair. jneurosci.org
| Model | Key Finding | Reference |
|---|---|---|
| Optic Nerve Axotomy/Transection | Reduced RGC death by a factor of 2.2. | frontiersin.org |
| Optic Nerve Crush | Decreased apoptosis in RGCs and increased axonal regeneration. | caymanchem.com |
| Organotypic Retinal Cultures | Increased survival of primary rat retinal whole-mount cultures. | caymanchem.com |
| Retinal Explants on Myelin | Treated explants extended neurites. | jneurosci.org |
The role of caspases in Alzheimer's disease (AD) is an active area of investigation, with evidence suggesting their involvement in the cleavage of key proteins like the amyloid precursor protein (APP) and tau. nih.gov While much of the early research utilized broad-spectrum caspase inhibitors like Z-VAD-FMK, the specific role of caspase-6 is of growing interest. nih.gov
Caspase activation is considered a potential therapeutic target for AD. nih.gov Research has demonstrated the activation of several caspases, including caspase-6, in the human AD brain. nih.gov These enzymes are implicated in cleaving cellular proteins, which contributes to the pathology of the disease. nih.gov While direct studies focusing solely on this compound in AD models are part of a broader field of caspase inhibition research, the compound's selectivity makes it a valuable tool for dissecting the specific contribution of caspase-6 to APP processing and subsequent neurodegeneration.
Huntington's disease (HD) is another neurodegenerative disorder where caspase-6 has been strongly implicated. nih.govoup.comoup.com A key pathological event in HD is the proteolytic cleavage of the mutant huntingtin (mHtt) protein, and caspase-6 is a primary enzyme responsible for this cleavage. nih.govoup.comnih.gov Therefore, inhibiting caspase-6 is a promising therapeutic strategy. nih.govoup.com
Preclinical studies using this compound and other caspase-6 inhibitors have shown that blocking this enzyme can prevent the generation of toxic N-terminal fragments of mHtt. oup.com In cell-based assays, a huntingtin-based peptide inhibitor of caspase-6 was shown to reduce mHtt proteolysis. nih.govoup.com This inhibition protects cells from mutant huntingtin toxicity. nih.govoup.com Research has shown that the mHtt fragment generated by caspase-6 cleavage can, in turn, interact with the zymogen form of caspase-6, promoting its activation in a feed-forward cycle that drives HD pathogenesis. nih.gov The use of this compound helps to elucidate these mechanisms by specifically blocking the initial cleavage event.
This compound has also been employed in broader models of neuronal cell death to understand the role of caspase-6 in response to various insults. In models of excitotoxicity, such as N-methyl-D-aspartate (NMDA) receptor-mediated cell death, caspase-6 inhibition with this compound has demonstrated protective effects. frontiersin.orgnih.gov For instance, pretreatment of medium spiny neurons with this compound led to a significant decrease in NMDA-mediated apoptotic cell death. nih.gov
In models of trophic factor deprivation, which induce apoptosis in cultured neurons, broad-spectrum caspase inhibitors have been shown to attenuate cell death. nih.gov While these studies often use pan-caspase inhibitors like Z-VAD-FMK, the principle extends to the investigation of specific caspases. nih.gov By using selective inhibitors like this compound, researchers can determine the necessity of caspase-6 activation in these apoptotic pathways.
| Model | Effect of this compound | Reference |
|---|---|---|
| Excitotoxicity (NMDA-induced) | Induced 41.6% RGC survival compared to 18% for controls. | frontiersin.org |
| Excitotoxicity (NMDA-induced in Medium Spiny Neurons) | Significantly decreased apoptotic cell death. | nih.gov |
| Trophic Factor Deprivation (Serum Removal) | Pan-caspase inhibitors attenuate cortical neuronal apoptosis. | nih.gov |
Broader Biological Systems Research
Beyond neurobiology, the role of specific caspases is being explored in other biological systems, such as the immune system. While much of this research has focused on inflammatory caspases or used pan-caspase inhibitors, the tools to investigate specific executioner caspases like caspase-6 are becoming more relevant.
Caspases are central to both inflammation and cell death in the immune system. invivogen.com The pan-caspase inhibitor Z-VAD-FMK has been shown to be immunosuppressive in vitro, inhibiting T cell proliferation. nih.gov This effect, however, appears to be independent of its caspase-inhibitory properties and is linked to the induction of oxidative stress. nih.govnih.gov
The inflammasome, a multi-protein complex that activates inflammatory caspases like caspase-1, is a key component of the innate immune response. invivogen.com Z-VAD-FMK is a known inhibitor of inflammasome activation. invivogen.com While this compound is primarily known as a caspase-6 inhibitor, its potential off-target effects or its role in specific immune cell death pathways are areas for further investigation. For instance, in a model of endotoxic shock, the pan-caspase inhibitor Z-VAD-FMK was found to alleviate the condition by inducing necroptosis in macrophages, a form of programmed inflammatory cell death. nih.govfrontiersin.org This highlights the complex role of caspase inhibition in modulating immune responses.
Investigation of Viral-Induced Cell Death Pathways
Viruses have evolved complex relationships with host cell death machinery, sometimes inhibiting apoptosis to promote their own replication and other times inducing it to facilitate spread. expasy.org Caspase-6 has emerged as a key host factor that can be exploited by viruses.
Research on highly pathogenic coronaviruses, including SARS-CoV-2, has shown that host caspase-6 plays a role in promoting viral replication. researchgate.net A study demonstrated that caspase-6 cleaves the viral nucleocapsid (N) protein, and this cleavage event is crucial for the virus to inhibit the host's innate immune response, specifically the production of type I interferon (IFN-β). researchgate.net By suppressing this key antiviral defense, the virus can replicate more efficiently. Consequently, the use of the caspase-6 inhibitor this compound was found to limit the replication of coronaviruses in cell culture. researchgate.net
Furthermore, caspase-6 has been identified as a critical component in the host defense against other viruses, such as influenza A virus (IAV). nih.gov It plays an essential role in mediating innate immunity and activating the inflammasome. nih.gov Specifically, caspase-6 promotes PANoptosis—a coordinated activation of pyroptosis, apoptosis, and necroptosis—which is a vital host defense mechanism against IAV infection. nih.gov Mechanistically, caspase-6 was found to facilitate the interaction between the viral sensor protein ZBP1 and the kinase RIPK3, a key step in initiating inflammasome activation and cell death. nih.gov These findings reveal a dual role for caspase-6 in viral infections, acting as a pro-viral factor for coronaviruses while being a key component of the anti-viral host defense against influenza.
| Viral Model | Cell/System Model | Key Research Finding with Caspase-6 Inhibition | Reference |
|---|---|---|---|
| Coronaviruses (SARS-CoV-2, MERS-CoV) | Cell Culture | Inhibition of caspase-6 with this compound limits viral replication. Caspase-6 cleavage of the viral N protein was found to suppress the host interferon response. | researchgate.net |
| Influenza A Virus (IAV) | Caspase-6 Deficient Macrophages and Mice | Caspase-6 is essential for host defense, mediating ZBP1-inflammasome activation and PANoptosis (pyroptosis, apoptosis, necroptosis) in response to IAV infection. | nih.gov |
Analysis of Programmed Cell Death in Cancer Cell Lines
Caspase-6 is increasingly recognized as a significant regulator of programmed cell death in the context of cancer, influencing tumorigenesis and the response to therapies. nih.gov Its role is not limited to apoptosis, as it has been shown to be a key regulator in the crosstalk between apoptosis, necroptosis, and pyroptosis, collectively termed PANoptosis. nih.govresearchgate.net This function of caspase-6 has been implicated in various malignancies, including colon, liver, and breast cancer. researchgate.net
The expression level of caspase-6 itself may be a determinant of sensitivity to certain anticancer drugs. One study evaluated the correlation between procaspase-6 protein levels and drug sensitivity across 60 human cancer cell lines. This research highlighted that cells with higher levels of procaspase-6 were more sensitive to certain chemotherapeutic agents, suggesting that caspase-6 expression could be a potential biomarker for predicting treatment response. researchgate.net
Specific therapeutic agents have been shown to act through caspase-6-mediated pathways. For example, the natural compound resveratrol (B1683913) induces apoptosis in colon cancer cells through a mechanism that involves the caspase-6-mediated cleavage of lamin A, a nuclear envelope protein. This finding pinpoints a specific downstream event in the caspase-6 signaling cascade during cancer cell apoptosis.
However, the reliance on caspase-mediated pathways is not universal across all cancer cells or all apoptotic stimuli. Research has shown that in certain cancer cell lines, including Caki-1 (kidney carcinoma) and A549 (lung carcinoma), apoptosis induced by agents like staurosporine (B1682477) can proceed independently of caspase activation. nih.govresearchgate.net This indicates the existence of alternative, caspase-independent cell death pathways that cancer cells can utilize. nih.gov
| Cancer Cell Line | Research Context/Inducer | Observed Role/Effect of Caspase-6 | Reference |
|---|---|---|---|
| General (60 Cancer Cell Lines) | Anticancer Drug Sensitivity | Higher procaspase-6 levels correlated with increased sensitivity to certain chemotherapeutic agents. | researchgate.net |
| Colon Cancer Cells | Resveratrol-Induced Apoptosis | Caspase-6 mediates the cleavage of lamin A, a key event in the apoptotic signaling loop. | |
| Various Cancers (Colon, Liver, Breast) | Tumorigenesis | Caspase-6 acts as a key regulator of PANoptosis (apoptosis, necroptosis, pyroptosis), playing a crucial role in cancer development. | nih.govresearchgate.net |
| Caki-1 (Kidney), A549 (Lung) | Staurosporine-Induced Apoptosis | Apoptosis proceeds via a caspase-independent pathway, as the pan-caspase inhibitor Z-VAD-fmk did not prevent cell death. | nih.gov |
| Jurkat T cells | Retinoid-Related Molecule (RRM) Induced Apoptosis | The inhibitor Z-FA-fmk was shown to selectively inhibit recombinant effector caspases, including caspase-6. | nih.gov |
Methodological Considerations and Research Methodologies Utilizing Z Veid Fmk
In Vitro Assay Systems for Caspase-6 Activity Measurement
In vitro assays are fundamental for characterizing caspase-6 activity and evaluating the efficacy of inhibitors like Z-VEID-FMK. These systems allow for precise control over reaction conditions and direct measurement of enzyme kinetics.
Fluorometric and Chromogenic Substrate Assays for Enzyme Kinetics
Fluorometric and chromogenic assays are widely employed to measure caspase-6 activity by monitoring the cleavage of specific peptide substrates. This compound is frequently used in these assays to demonstrate and quantify the inhibition of caspase-6. Common fluorogenic substrates include Ac-VEID-AFC (Acetyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin), which releases a fluorescent signal upon cleavage, and chromogenic substrates like Ac-VEID-pNA (Acetyl-Val-Glu-Ile-Asp-p-nitroanilide), which yields a colored product cephamls.com.
In such assays, the active form of caspase-6, including recombinant forms, cleaves these substrates, leading to a detectable signal. The presence of this compound effectively blocks this enzymatic activity, confirming its inhibitory action cephamls.com. For instance, studies have shown that this compound can block the activity of a pro-domain-deleted active form of caspase-6 expressed in E. coli, as measured by its inability to cleave Ac-VEID-pNA cephamls.com. Fluorometric assays offer high sensitivity, specificity, and the ability to monitor reaction kinetics continuously, requiring relatively low amounts of enzyme and substrate. They are adaptable for high-throughput screening, enabling the quantification of multiple samples simultaneously.
A comparison of the potency of various peptide-derived caspase inhibitors in enzymatic caspase-6 assays highlights this compound's inhibitory capacity:
| Inhibitor | Enzymatic Caspase-6 IC50 (mM) |
| Ac-VEID-CHO | 0.016 |
| Ac-DEVD-CHO | 0.031 |
| This compound | 0.129 |
| Z-DEVD-FMK | 0.402 |
| Z-VAD-FMK | 2.11 |
| Q-VD-OPh | 0.156 |
| Z-VEID-TFPM | <0.0017 |
| Z-EID-TFPM | 0.0084 |
| Z-ID-TFPM | 0.019 |
Whole-Cell Caspase-6 Activity Assays (e.g., Monitoring Cleavage of Endogenous Substrates like Lamin A/C)
Beyond purified enzyme systems, this compound is critical for investigating caspase-6 activity within intact cellular environments. A key endogenous substrate for caspase-6 is Lamin A/C, a nuclear envelope protein. The proteolytic degradation of Lamin A/C is an early event in caspase-dependent apoptosis, and its cleavage by caspase-6 produces specific fragments.
Whole-cell assays, such as chemiluminescent ELISA assays, have been developed to monitor the proteolytic degradation of endogenously expressed Lamin A/C. This compound is instrumental in validating the specificity of these assays and confirming the role of caspase-6 in Lamin A/C cleavage. For instance, this compound has been shown to mimic the effects of caspase-6 deficiency by preventing the cleavage of Lamin A, indicating that caspase-6 activity is essential for this process and for complete chromatin condensation during apoptosis. This approach provides a robust tool for drug discovery efforts targeting caspase-6, enabling the identification of selective inhibitors with favorable cellular permeability.
Cellular Model Systems
This compound is extensively applied in various cellular model systems to elucidate the physiological and pathological roles of caspase-6 and to evaluate potential therapeutic interventions.
Applications in Cultured Primary Neurons and Established Cell Lines (e.g., HepG2, SKNAS, HeLa, SH-SY5Y, iPSC-induced neurons)
Cultured Primary Neurons: this compound has demonstrated significant protective effects in primary neuronal cultures. It has been shown to protect sensory and sympathetic axons from degeneration following trophic deprivation. Furthermore, in human primary neurons, this compound, along with other caspase inhibitors, completely prevented Aβ1-42-induced neuronal cell death, highlighting the involvement of caspase-6-like activities in neurotoxicity associated with Alzheimer's disease pathology.
HepG2 Cells: In HepG2 cells, this compound has been utilized to investigate drug-induced apoptosis. Pretreatment with 50 µM this compound for 1 hour decreased drug-induced caspase-6 activity by 53% and apoptosis by 58%, and alleviated S-(+)-ketamine-caused DNA fragmentation by 44% ebi.ac.uk. This demonstrates its efficacy in mitigating apoptotic insults in hepatic cell models ebi.ac.uk.
SKNAS Cells: SKNAS neuroblastoma cells are commonly used to study apoptosis. This compound effectively inhibits the generation of cleaved Lamin A/C in SKNAS cells treated with staurosporine (B1682477), further supporting its role as a caspase-6 inhibitor in a cellular context.
HeLa Cells: In vitro digestion tests using HeLa cell lysates incubated with recombinant active caspase-6 showed that this compound effectively blocked the enzyme's activity, confirming its inhibitory action in a cellular extract environment cephamls.com.
HCT116 Cells: Human colon carcinoma HCT116 cells have been employed to assess the efficacy and non-toxicity of caspase-6 inhibitors, including this compound, in blocking caspase-6 activity within a cellular context.
Human Lung Tissues and Intestinal Organoids: Recent research has extended the application of this compound to ex vivo human lung tissues and human intestinal organoids, where it demonstrated an ability to attenuate MERS-CoV replication.
iPSC-induced neurons: Induced pluripotent stem cell (iPSC)-derived neurons serve as valuable models for neurodegenerative diseases. While specific detailed findings with this compound in iPSC-induced neurons are not provided in the search results, given its role in neuronal protection and neurodegenerative conditions, it is a relevant compound for studies in such advanced cellular models.
SH-SY5Y Cells: SH-SY5Y human neuroblastoma cells are a widely used neuronal cell line for studying apoptosis and neurotoxicity. The cell line's relevance to neuronal differentiation and apoptosis pathways suggests it is a suitable model for investigations involving caspase-6 inhibition.
Techniques for Assessing Cellular Responses (e.g., Immunoblotting for Cleaved Substrates, TUNEL Assay, Annexin V Staining, DNA Fragmentation Analysis)
The application of this compound in cellular studies is often coupled with various techniques to assess cellular responses to caspase-6 modulation:
Immunoblotting for Cleaved Substrates: This technique is widely used to detect the proteolytic cleavage of specific caspase substrates, such as Lamin A/C and PARP (Poly(ADP-ribose) polymerase), which are hallmarks of apoptosis ebi.ac.uk. Treatment with this compound can be shown to attenuate or abolish the appearance of these cleaved fragments, providing direct evidence of caspase-6 inhibition within cells ebi.ac.uk.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling): The TUNEL assay detects DNA fragmentation, a late-stage event in apoptosis characterized by the cleavage of genomic DNA into oligonucleosomal fragments. Studies have shown that this compound can prevent or reduce DNA fragmentation, indicating its role in inhibiting the apoptotic cascade initiated or executed by caspase-6 uni.lu.
Annexin V Staining: Annexin V staining is an early indicator of apoptosis, as it detects the externalization of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane. This compound has been shown to suppress the increase in Annexin V-positive cells, confirming its ability to inhibit early apoptotic events.
DNA Fragmentation Analysis: This involves direct visualization of DNA laddering, a characteristic pattern of fragmented DNA observed in apoptotic cells uni.lu. Inhibition of caspase-6 by this compound can lead to a reduction or complete blockage of this fragmentation uni.lu.
FLICA (Fluorescent Labeled Inhibitors of Caspases): FAM-VEID-FMK, a fluorescently labeled derivative of this compound, is a cell-permeable inhibitor used to irreversibly label active caspase-6 (and to a lesser extent, caspases-3, -7, and -8) within living cells. This technique allows for the direct detection and quantification of active caspase-6 using fluorescence microscopy or flow cytometry.
In Vivo Experimental Animal Models (Non-Human, Non-Clinical Applications)
The utility of this compound extends to in vivo experimental animal models, particularly in non-human, non-clinical research applications aimed at understanding disease mechanisms and evaluating therapeutic strategies.
In the context of infectious diseases, this compound has been employed in hDPP4-KI mice inoculated intranasally with MERS-CoV. Intraperitoneal administration of this compound (12.5 mg kg⁻¹ day⁻¹) for several days resulted in reduced viral gene expression and infectious titers in mouse lungs, alongside an improvement in various types of tissue damage, including bronchiolitis, alveolitis, and vasculitis. Similar protective effects on lung tissue damage were observed in hamsters treated with this compound in MERS-CoV infection models.
Furthermore, this compound has been used in neurodegenerative disease research. It has been shown to reverse cognitive impairment in caspase-6-overexpressing mice, suggesting its potential as a therapeutic agent for conditions where aberrant caspase-6 activity contributes to pathology. While some studies on axonal degeneration are conducted in vitro, the protective effect of this compound on sympathetic axons from the prodegenerative effects of myelin in vitro provides a strong rationale for its investigation in in vivo models of neurodegeneration. These in vivo applications underscore this compound's value in translational research, bridging in vitro findings to systemic biological contexts.
Future Research Directions and Unanswered Questions Regarding Z Veid Fmk and Caspase 6 Biology
Elucidation of Novel Caspase-6 Substrates and Associated Downstream Pathways
The precise spectrum of Caspase-6 substrates and the full extent of their downstream signaling pathways are still largely undefined. While Caspase-6 is categorized as an executioner caspase, its unique substrate specificity, preferring leucine (B10760876) or valine at the P4 position, distinguishes it from Caspase-3 and Caspase-7, which favor aspartate at P4 nih.gov. Known unique substrates include lamin A/C, special AT-rich binding protein-1 (SATB1), Huntingtin, amyloid precursor protein (APP), Presenilin 1 and 2, and DJ-1 nih.govpnas.orgrsc.org.
Recent proteomic analyses have identified 34 putative novel substrates for Caspase-6, with five confirmed: HAUSP, Kinesin5B, GEP100, SDCCAG3, and PARD3 nih.govresearchgate.net. Further investigation is required to validate these candidates and fully characterize the functional consequences of their cleavage by Caspase-6. Moreover, Caspase-6 has been shown to act as an initiator caspase by processing Caspase-8 and Caspase-10 during apoptosis, highlighting its complex role within the caspase cascade nih.govresearchgate.net. Beyond apoptosis, Caspase-6 has been reported to cleave IL-1 receptor-associated kinase M, regulating neutrophil-mediated TNF production in macrophages, and to modulate autophagosome formation via p62 cleavage nih.govscientificarchives.com. It also regulates AMPA receptor trafficking in the context of fracture-related pain nih.gov. A deeper understanding of these diverse substrates and their associated pathways is essential to fully comprehend the biological roles of Caspase-6.
Table 1: Confirmed Novel Caspase-6 Substrates Identified by Proteomic Analysis
| Substrate Name | Biological Function |
Q & A
Basic: What is the optimal concentration range for Z-VEID-FMK in inhibiting caspase-6 activity in cell-based assays?
Answer:
The effective concentration of this compound varies depending on cell type and experimental context. For example:
- HepG2 hepatoma cells : 100 nM effectively suppressed caspase-6 activation in ZBP-89/5-FU co-treatment studies .
- INS-1 832/13 pancreatic β-cells : 3 μM was used to block high glucose-induced caspase-6 activity .
Methodological guidance : Start with a dose-response curve (0.1–10 μM) and validate via caspase-6 activity assays (fluorometric or Western blot). Adjust based on treatment duration and apoptotic stimuli strength.
Basic: How should this compound be prepared and stored to maintain its inhibitory activity?
Answer:
- Preparation : Reconstitute in anhydrous DMSO to 10 mM stock. Aliquot to avoid freeze-thaw cycles.
- Storage : Stable for 1 year at -20°C in desiccated conditions .
- In-lab handling : Centrifuge vials before opening to concentrate liquid; dilute in culture medium to working concentrations immediately before use .
Advanced: How can researchers validate the specificity of this compound for caspase-6 in the presence of other apoptotic caspases?
Answer:
- Co-inhibition assays : Combine this compound with caspase-3 (Z-DEVD-FMK) or caspase-8 (Z-IETD-FMK) inhibitors. Measure residual caspase-6 activity via fluorogenic substrates (e.g., Ac-VEID-AFC) .
- Proteomic profiling : Use SILAC labeling to identify off-target protease cleavage events in this compound-treated vs. caspase-6 knockout models .
Advanced: What experimental approaches resolve conflicting data on caspase-6 substrate cleavage using this compound?
Answer:
- Kinetic analysis : Compare cleavage rates of candidate substrates (e.g., lamin A) in recombinant caspase-6 vs. cell lysates treated with this compound .
- Redundancy checks : Use CRISPR/Cas9-mediated caspase-6 knockout cells to confirm substrate specificity when this compound shows partial inhibition .
Basic: What are standard protocols for assessing caspase-6 inhibition efficiency using this compound?
Answer:
Cell treatment : Pre-incubate cells with this compound (1–3 μM) for 1 hour before apoptotic induction.
Activity assay : Use Ac-VEID-AFC substrate in cell lysates; measure fluorescence (Ex/Em: 400/505 nm) .
Western blot : Detect cleaved caspase-6 (p20/p10 fragments) and downstream targets (e.g., lamin A) .
Advanced: How can proteomics integrate with this compound treatment to identify novel caspase-6 substrates?
Answer:
- Pulse-chase SILAC : Treat cells with this compound and induce apoptosis. Compare protein cleavage patterns in heavy vs. light isotope-labeled samples via LC-MS/MS .
- Substrate trapping : Use biotinylated this compound analogs to pull down caspase-6-substrate complexes for mass spectrometry .
Advanced: What are the implications of co-treating this compound with other caspase inhibitors?
Answer:
- Synergistic effects : In ischemic stroke models, combining this compound (caspase-6) and Z-IETD-FMK (caspase-8) enhanced neuronal survival vs. monotherapy .
- Experimental design : Include controls for pan-caspase inhibition (Z-VAD-FMK) to distinguish caspase-6-specific effects .
Basic: What controls are necessary for interpreting caspase-6-dependent apoptosis using this compound?
Answer:
- Negative control : DMSO-only treated cells.
- Positive control : Cells treated with staurosporine (apoptosis inducer) without inhibitor.
- Specificity control : Caspase-6 siRNA/shRNA knockdown alongside this compound treatment .
Advanced: How does this compound’s cell permeability influence efficacy in different compartments?
Answer:
- Nuclear vs. cytoplasmic activity : this compound’s FMK moiety enables nuclear entry, critical for inhibiting caspase-6-mediated lamin A degradation .
- Validation : Compare cytosolic and nuclear fractions via subcellular fractionation post-treatment .
Advanced: What methodological considerations apply to this compound dose-response in primary neurons vs. immortalized lines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
